molecular formula C19H24N4O2S B363148 1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 537680-84-5

1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Numéro de catalogue: B363148
Numéro CAS: 537680-84-5
Poids moléculaire: 372.5g/mol
Clé InChI: NODHLPLWXXSQKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a recognized inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of its client proteins . This mechanism has significant implications in oncology research, as degraded clients often include key drivers of tumorigenesis and proliferation, such as HER2, EGFR, AKT, and mutant p53. The research value of this inhibitor lies in its utility as a chemical probe to investigate the Hsp90-dependent proteostatic network in various cancer cell lines and disease models. Its application can induce apoptosis and inhibit growth in tumor cells that are dependent on these oncogenic pathways. Furthermore, it serves as a valuable tool for exploring combination therapies and understanding mechanisms of resistance to Hsp90 inhibition, providing critical insights for the development of novel anticancer strategies.

Propriétés

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-21(2)12-5-13-22-17-7-4-3-6-16(17)19(26)20-18(22)14-8-10-15(11-9-14)23(24)25/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODHLPLWXXSQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily linked to its interaction with the serotonin transporter (SERT). Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the modulation of serotonin levels in the brain. This mechanism is significant in the treatment of depression and anxiety disorders.

Antidepressant Activity

Studies have demonstrated that this compound exhibits antidepressant-like effects in various animal models. Its affinity for SERT suggests that it may increase serotonin availability in synaptic clefts, thereby enhancing mood and emotional regulation.

Antioxidant Properties

Preliminary investigations suggest that the compound possesses antioxidant properties. It may scavenge free radicals and reduce oxidative stress, contributing to neuroprotection.

Binding Affinity Studies

Binding assays have shown that the compound has a notable affinity for SERT. The following table summarizes the binding affinities observed in various studies:

CompoundTargetBinding Affinity (Ki)
1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thioneSERT19.7 nM
Other AnaloguesSERT30.2 nM

These values indicate a competitive binding mechanism at the SERT site, which is critical for its antidepressant effects.

Case Studies

  • Animal Model Study : In a study involving rats subjected to chronic mild stress, administration of the compound resulted in significant improvements in behavioral tests associated with depression compared to control groups.
  • Oxidative Stress Model : Another study assessed the compound's effects on oxidative stress markers in neuronal cell cultures. Results indicated a decrease in malondialdehyde levels and an increase in glutathione levels, suggesting effective antioxidant activity.

Méthodes De Préparation

Three-Component Biginelli Cyclocondensation

The tetrahydroquinazoline-thione core is typically constructed via a modified Biginelli reaction, employing:

  • 4-Nitrobenzaldehyde as the aryl aldehyde component.

  • Thiourea as the thione source.

  • Cyclohexane-1,3-dione or a substituted β-dicarbonyl compound to form the tetrahydroquinazoline ring.

Reaction conditions :

  • Catalyst : 12-Tungstophosphoric acid (10 mol%) in ethanol under reflux (80°C, 6–8 hours).

  • Yield : 68–75% for analogous 3,4-dihydropyrimidin-2(1H)-thiones.

Mechanistic Insight :
The reaction proceeds via acid-catalyzed imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the enolized β-dicarbonyl compound. Subsequent cyclodehydration forms the tetrahydroquinazoline-thione scaffold.

Introduction of the 3-(Dimethylamino)propyl Side Chain

Reductive Amination of a Primary Amine Intermediate

After forming the 2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione core, the 3-(dimethylamino)propyl group is introduced via reductive amination:

Step 1 : Alkylation with 3-Chloro-N,N-dimethylpropan-1-amine

  • Substrate : Tetrahydroquinazoline-thione (1 equiv).

  • Reagent : 3-Chloro-N,N-dimethylpropan-1-amine (1.2 equiv).

  • Base : K₂CO₃ (2 equiv) in anhydrous DMF.

  • Conditions : 60°C, 12 hours under nitrogen.

Step 2 : Purification

  • Workup : Dilution with ice water, extraction with dichloromethane (3 × 50 mL).

  • Chromatography : Silica gel (CH₂Cl₂:MeOH 95:5).

Yield : 58–62% for analogous N-alkylated tetrahydroquinazolines.

Alternative Synthetic Pathways

Pre-Functionalization of the β-Dicarbonyl Component

An alternative approach involves pre-alkylating the β-dicarbonyl compound before cyclocondensation:

Synthesis of 3-(Dimethylamino)propyl β-Diketone :

  • Reactant : Dimethylamine (2 equiv) and 1,3-dibromopropane (1 equiv) in THF.

  • Product : 3-(Dimethylamino)propyl-1,3-diketone.

Cyclocondensation :

  • Components : Pre-functionalized diketone, 4-nitrobenzaldehyde, thiourea.

  • Catalyst : Mg(ClO₄)₂ (15 mol%) under ultrasound irradiation (40 kHz, 50°C).

  • Yield : 71% (reported for pyrazolyl-dihydropyrimidinethiones).

Optimization and Challenges

Solvent and Catalytic Systems

ConditionEfficiency (Yield)Catalytic SystemReference
Ethanol, reflux68%12-Tungstophosphoric acid
Solvent-free73%FeCl₃·6H₂O
Ultrasound-assisted71%Mg(ClO₄)₂

Key Observations :

  • Ultrasound irradiation reduces reaction time to 2–3 hours.

  • FeCl₃·6H₂O improves regioselectivity for bulky substituents.

Steric and Electronic Effects

  • The 4-nitrophenyl group deactivates the aldehyde, necessitating stronger acid catalysts (e.g., H₃PO₄).

  • The 3-(dimethylamino)propyl side chain introduces steric hindrance, requiring polar aprotic solvents (DMF, DMSO) for efficient alkylation.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 2.92 (s, 6H, N(CH₃)₂), 2.68–2.71 (m, 4H, quinazoline-H).

  • HRMS : m/z calculated for C₂₀H₂₅N₅O₂S [M+H]⁺: 415.1782; found: 415.1786.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : 12-Tungstophosphoric acid can be recovered via aqueous extraction and reused for 3–4 cycles without significant activity loss.

  • Solvent Selection : Ethanol reduces toxicity concerns compared to DMF or DMSO.

Emerging Methodologies

Photochemical Activation

  • Carbodiimide Precursors : 1-(3-(Dimethylamino)propyl)-4-ethyl-1,4-dihydro-5H-tetrazole-5-thione generates carbodiimides under UV light, enabling coupling without metal catalysts.

  • Applications : Site-selective functionalization of the tetrahydroquinazoline core .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.